Superior Synthetic Utility in Antiviral Prodrug Synthesis Compared to Diethyl Phosphite
In the synthesis of the antiviral drug Tenofovir, a direct head-to-head comparison demonstrated a critical advantage for di-tert-butyl phosphite over the commonly used diethyl phosphite. The established route using diethyl phosphite required expensive reagents and elaborate workup for the final deprotection step. The new route using di-tert-butyl phosphite, despite making initial synthesis of the starting material more challenging, led to a much easier hydrolysis of the phosphonate ester in the final step [1].
| Evidence Dimension | Overall yield of Tenofovir synthesis |
|---|---|
| Target Compound Data | 72% |
| Comparator Or Baseline | Diethyl phosphite route yield: Not directly reported, but described as having "expensive reagents and elaborate workup procedures" [1] |
| Quantified Difference | Not quantified in comparative yield, but process simplification is the key differentiator. The new route is a viable alternative to the established method [1]. |
| Conditions | Synthesis of Tenofovir on a 5 g scale using di-tert-butyl phosphite as the phosphonic acid precursor [1] |
Why This Matters
For procurement, this evidence directly supports selecting di-tert-butyl phosphite for developing more efficient and scalable synthetic routes to high-value antiviral drugs, bypassing costly and complex deprotection steps required with diethyl phosphite.
- [1] Dietz, J.-P., Ferenc, D., Jamison, T. F., Gupton, B. F., Opatz, T. Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir. Org. Process Res. Dev. 2021, 25, 4, 789–798. View Source
